![molecular formula C14H11N3O3S B5774289 4-[(4-methyl-3-nitrophenoxy)methyl]-2,1,3-benzothiadiazole](/img/structure/B5774289.png)
4-[(4-methyl-3-nitrophenoxy)methyl]-2,1,3-benzothiadiazole
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Description
Synthesis Analysis
The synthesis of related benzothiadiazole derivatives typically involves nucleophilic substitution reactions, condensation with appropriate aldehydes, or reactions with sulfur compounds. For example, similar compounds have been synthesized by condensing amino-thiazole derivatives with methoxybenzaldehydes, highlighting typical strategies like condensation and nucleophilic substitution in their formation (Vinusha et al., 2015).
Molecular Structure Analysis
The molecular structure of benzothiadiazole derivatives is usually confirmed using spectroscopic methods such as UV-visible, 1H NMR, 13C NMR, and mass spectrometry. The structure is characterized by the presence of a benzothiadiazole core and various substituents that influence the compound's electronic and physical properties. The use of simulation software helps in optimizing the structures for better understanding (Vinusha et al., 2015).
Chemical Reactions and Properties
The reactivity of benzothiadiazole compounds often involves electrophilic and nucleophilic substitution reactions. The presence of nitro and methoxy groups can significantly influence the reactivity pattern, facilitating various chemical transformations. These properties are essential for designing reactions for functionalization or cross-coupling to synthesize more complex molecules (Androsov & Neckers, 2007).
Physical Properties Analysis
The physical properties of these compounds, such as melting point, boiling point, solubility, and crystal structure, are crucial for their identification and application. These properties are determined by the molecular structure and functional groups present in the compound. Techniques like X-ray crystallography can be employed to elucidate the crystal structure, providing insights into the compound's physical behavior (Al-Hourani et al., 2020).
Chemical Properties Analysis
The chemical properties include acidity, basicity, reactivity towards different reagents, and stability under various conditions. These properties are influenced by the electronic structure and the presence of functional groups like nitro, methyl, and benzothiadiazole rings. Understanding these properties helps in predicting the behavior of the compound in different chemical environments (Daoud et al., 2010).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-[(4-methyl-3-nitrophenoxy)methyl]-2,1,3-benzothiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S/c1-9-5-6-11(7-13(9)17(18)19)20-8-10-3-2-4-12-14(10)16-21-15-12/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBMMBZFFRVIBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=CC=CC3=NSN=C32)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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